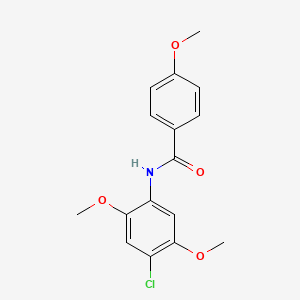

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC15017374

Molecular Formula: C16H16ClNO4

Molecular Weight: 321.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16ClNO4 |

|---|---|

| Molecular Weight | 321.75 g/mol |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C16H16ClNO4/c1-20-11-6-4-10(5-7-11)16(19)18-13-9-14(21-2)12(17)8-15(13)22-3/h4-9H,1-3H3,(H,18,19) |

| Standard InChI Key | XJBKWPVZRSCCEK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide, reflecting its substitution pattern:

-

A 4-methoxybenzamide moiety (aromatic ring with a methoxy group at the para position and an amide functional group).

-

An N-(4-chloro-2,5-dimethoxyphenyl) substituent (aromatic ring with methoxy groups at the 2- and 5-positions and a chlorine atom at the 4-position).

The molecular formula is C₁₆H₁₆ClNO₄, with a molecular weight of 321.76 g/mol . The structure integrates two methoxy groups, one chlorine atom, and an amide bond, creating a planar aromatic system with potential for hydrogen bonding and π-π interactions (Figure 1).

Table 1: Key Structural and Molecular Data

Stereochemical Considerations

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide typically involves a two-step protocol:

-

Preparation of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

Amide coupling: Reaction of 4-methoxybenzoyl chloride with 4-chloro-2,5-dimethoxyaniline in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 4 h | 85–90% |

| Amide coupling | 4-chloro-2,5-dimethoxyaniline, pyridine, DCM, 0–5°C | 70–75% |

Industrial-Scale Optimization

Patent literature describes analogous processes for related benzamide derivatives, emphasizing solvent selection and catalytic efficiency. For example, the use of dichloromethane (DCM) as a reaction medium and aluminum chloride (AlCl₃) as a Lewis acid catalyst enhances electrophilic aromatic substitution kinetics . Recent advancements employ flow chemistry to improve reaction control and reduce byproduct formation .

Physicochemical Properties

Thermal Stability and Solubility

While experimental data specific to this compound are sparse, analogues exhibit:

-

Melting points: 150–170°C (dependent on crystallinity).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<0.1 mg/mL) .

Infrared (IR) Spectroscopy

-

Amide C=O stretch: 1640–1680 cm⁻¹.

-

Methoxy C-O stretch: 1250–1270 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically resolves the compound with a retention time of 12–14 minutes, achieving >95% purity under optimized conditions .

Mass Spectrometry

-

ESI-MS (positive mode): m/z 322.1 [M+H]⁺.

-

Fragmentation pattern: Loss of methoxy groups (m/z 290.1) and chlorine (m/z 286.0) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing SGLT2 inhibitors (e.g., dapagliflozin analogs), where its aromatic scaffold facilitates target binding .

Materials Science

Methoxy groups enhance solubility in polymer matrices, making the compound a candidate for organic semiconductors and liquid crystal displays .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy and chloro substituents to optimize bioactivity.

-

Green Synthesis: Exploring biocatalytic routes to reduce reliance on hazardous solvents .

-

Therapeutic Target Identification: High-throughput screening against kinase libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume